molecular formula C10H13ClN4O4 B1452451 1-(2,4-Dinitrophenyl)-piperazine HCl CAS No. 125422-00-6

1-(2,4-Dinitrophenyl)-piperazine HCl

Cat. No.: B1452451
CAS No.: 125422-00-6
M. Wt: 288.69 g/mol
InChI Key: DFQXUMGVTODBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dinitrophenyl)-piperazine HCl is a useful research compound. Its molecular formula is C10H13ClN4O4 and its molecular weight is 288.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2,4-Dinitrophenyl)-piperazine HCl plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis . This compound interacts with various enzymes, proteins, and other biomolecules, forming stable derivatives that can be easily detected and quantified. The interaction between this compound and amino acids involves the formation of covalent bonds, which enhances the hydrophobicity and stability of the amino acid derivatives .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules involved in these processes . For instance, it can modulate the activity of enzymes involved in oxidative phosphorylation, leading to changes in cellular energy metabolism . Additionally, this compound has been observed to induce oxidative stress in certain cell types, which can impact cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, thereby altering their structure and function . This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and varying pH levels . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, this compound can enhance metabolic activity and promote weight loss by uncoupling oxidative phosphorylation . At high doses, this compound can induce toxic effects, including hyperthermia, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative phosphorylation and energy metabolism . This compound interacts with enzymes such as pentaerythritol tetranitrate reductase, influencing the metabolic flux and levels of metabolites . Additionally, this compound can affect the balance of reactive oxygen species (ROS) and antioxidant levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can impact its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound can be targeted to specific organelles, such as mitochondria, where it exerts its effects on oxidative phosphorylation and energy metabolism . Post-translational modifications and targeting signals play a crucial role in directing this compound to its subcellular destinations .

Properties

IUPAC Name

1-(2,4-dinitrophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4.ClH/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12;/h1-2,7,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQXUMGVTODBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dinitrophenyl)-piperazine HCl
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dinitrophenyl)-piperazine HCl
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dinitrophenyl)-piperazine HCl
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dinitrophenyl)-piperazine HCl
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dinitrophenyl)-piperazine HCl
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dinitrophenyl)-piperazine HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.